

Bat efenterol Succinate: A Technical Guide to its Bifunctional MABA Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bat efenterol Succinate

Cat. No.: B1667761

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bat efenterol (formerly GSK961081) is a novel, inhaled bifunctional molecule characterized as a Muscarinic Antagonist and Beta-2 Agonist (MABA). This unique pharmacological profile allows for a dual mechanism of action in a single molecule, offering potential advantages in the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). Bat efenterol combines potent antagonism of M2 and M3 muscarinic receptors with agonism of the β 2-adrenergic receptor, leading to significant bronchodilation.^{[1][2][3]} This technical guide provides an in-depth overview of the core MABA properties of **Bat efenterol succinate**, including its receptor binding affinity, functional potency, and the experimental methodologies used for their determination.

Introduction

The co-administration of a long-acting muscarinic antagonist (LAMA) and a long-acting β 2-agonist (LABA) is a cornerstone of maintenance therapy for COPD.^[1] The development of a single molecule possessing both activities, a MABA, represents a streamlined therapeutic approach. Bat efenterol was designed to provide the benefits of dual bronchodilation from a single active pharmaceutical ingredient, potentially simplifying treatment regimens and ensuring a consistent dose ratio of the two pharmacophores to the lungs.^[2]

Core MABA Properties: Quantitative Data

The bifunctional nature of Batefenterol has been extensively characterized through in vitro pharmacological studies. The following tables summarize the key quantitative data regarding its receptor binding affinity and functional activity.

Table 1: Receptor Binding Affinity of Batefenterol

This table outlines the equilibrium dissociation constant (Ki) of Batefenterol for human recombinant muscarinic (M2 and M3) and β 2-adrenergic receptors. A lower Ki value indicates a higher binding affinity.

Receptor Target	Ki (nM)
Human Muscarinic M2 Receptor (hM2)	1.4
Human Muscarinic M3 Receptor (hM3)	1.3
Human β 2-Adrenergic Receptor (h β 2)	3.7

Data sourced from competition radioligand binding studies.[\[4\]](#)

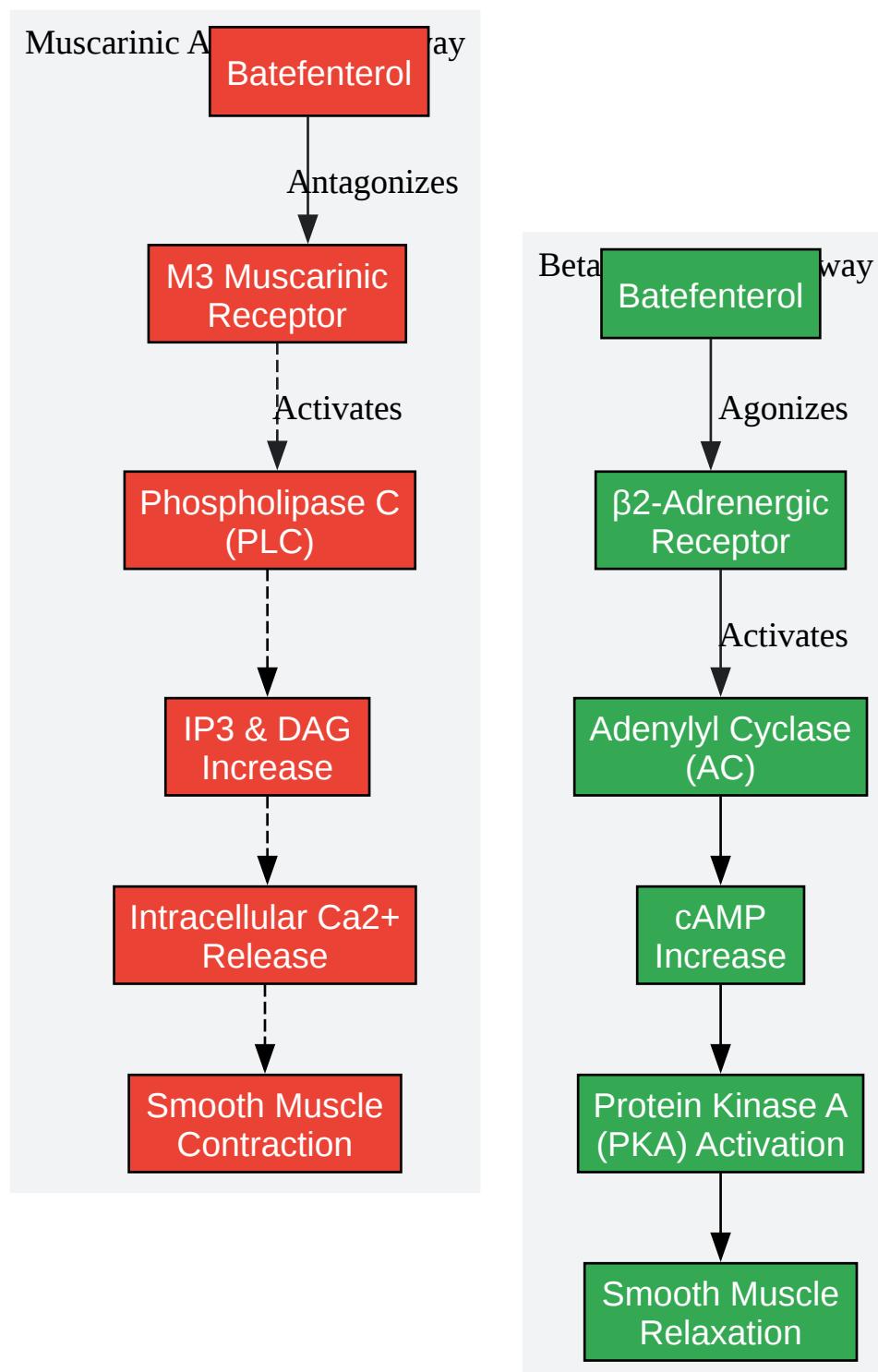
Table 2: Functional Activity of Batefenterol

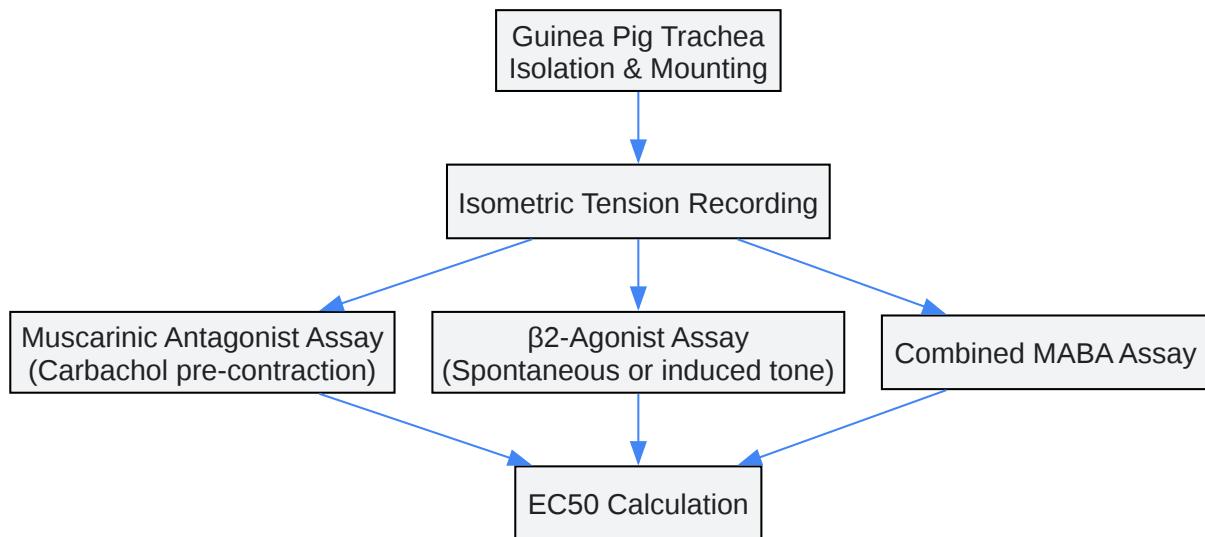
This table presents the half-maximal effective concentration (EC50) of Batefenterol, indicating its potency as both a muscarinic antagonist and a β 2-agonist in functional assays. A lower EC50 value signifies greater potency.

Functional Activity	Assay System	EC50 (nM)
Muscarinic Antagonist (MA)	Guinea Pig Isolated Trachea	50
β 2-Adrenergic Agonist (BA)	Guinea Pig Isolated Trachea	25
Combined MABA Activity	Guinea Pig Isolated Trachea	10

The combined MABA effect demonstrates a synergistic or additive potency greater than either individual activity alone.[\[4\]](#)

Table 3: In Vivo Bronchoprotective Effects of Inhaled Batefenterol in Guinea Pigs


This table shows the half-maximal effective dose (ED50) of inhaled Batefenterol required to inhibit bronchoconstrictor responses, highlighting its potent in vivo activity.


Mechanism	ED50 ($\mu\text{g/mL}$)
Muscarinic Antagonist (MA)	33.9
β 2-Adrenergic Agonist (BA)	14.1
Combined MABA	6.4

These results confirm the potent and dual mechanism of action of Batefenterol in a relevant animal model.^[4]

Signaling Pathways

Batefenterol exerts its therapeutic effects by modulating two distinct signaling pathways in airway smooth muscle cells.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cooling-induced subsensitivity to carbachol in the tracheal smooth muscle of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics and Pharmacodynamics of GSK961081 (Bifeferol), a Muscarinic Antagonist and β2-Agonist, in Moderate-to-Severe COPD Patients: Substudy of a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. On the use of functional antagonism to estimate dissociation constants for beta adrenergic receptor agonists in isolated guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bifeferol Succinate: A Technical Guide to its Bifunctional MABA Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1667761#bategenterol-succinate-bifunctional-maba-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com